molecular formula C14H22N2O B8534256 (4-(4-Ethyl piperazin-1-ylmethyl)phenyl)-methanol

(4-(4-Ethyl piperazin-1-ylmethyl)phenyl)-methanol

Cat. No.: B8534256
M. Wt: 234.34 g/mol
InChI Key: SGUFVYLEEGEZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-Ethyl piperazin-1-ylmethyl)phenyl)-methanol is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanol

InChI

InChI=1S/C14H22N2O/c1-2-15-7-9-16(10-8-15)11-13-3-5-14(12-17)6-4-13/h3-6,17H,2,7-12H2,1H3

InChI Key

SGUFVYLEEGEZGS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromoethyl-benzoic acid ethyl ester (4.0 g, 16.46 mmol) in THF (30 mL), N-ethyl piperazine (3.76 g, 32.92 mmol) was added and the reaction mixture was stirred for 16 h at room temperature. The reaction mixture was diluted with water and the product was extracted with ethyl acetate. The combined organic layers were washed with water, brine, and dried over Na2SO4. The solvent was removed to give 4.61 g of crude 4-(4-ethyl piperazin-1-ylmethyl)-benzoic acid ethyl ester (100% yield). LAH (0.792 g, 20.86 mmol) was taken up in a 3-neck dry flask and THF (60 mL) was added on cooling. A solution of 4-(4-ethyl piperazin-1-ylmethyl)-benzoic acid ethyl ester (4.61 g, 16.69 mmol) in THF (10 mL) was added slowly on cooling. After completion of addition, the reaction mixture was heated at reflux for 2 h. The reaction mixture was cooled to 0° C., 10% NaOH solution was added, and then water was added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water, brine and dried over Na2SO4. The solvent was removed to give 2.78 g of crude (4-(4-ethyl piperazin-1-ylmethyl)phenyl)-methanol in 78% yield. To a 3-neck flask containing anhydrous CH2Cl2 (100 mL) cooled to the −78° C. oxalyl chloride (1.8 g, 14.25 mmol) and DMSO (1.85 g, 23.76 mmol) were added and the mixture was stirred for 15 min at −78° C. The solution of (4-(4-ethyl piperazin-1-ylmethyl)phenyl)-methanol (2.78 g, 11.88 mmol) in CH2Cl2 (10 mL) was added at −78° C. and stirred at −78° C. for 1 h. Then Et3N (4.8 g, 47.52 mmol) was added at −78° C. The reaction mixture was allowed to come to room temperature. Water was added and the organic layer was separated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water, brine and dried over Na2SO4. Then, solvent was removed to give crude 4-(4-ethyl piperazin-1-ylmethyl)benzaldehyde (2.5 g, 91%).
Name
Quantity
0.792 g
Type
reactant
Reaction Step One
Name
4-(4-ethyl piperazin-1-ylmethyl)-benzoic acid ethyl ester
Quantity
4.61 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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